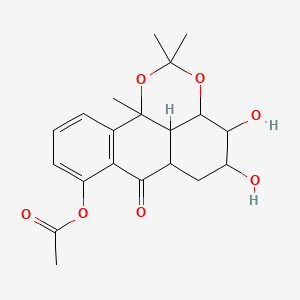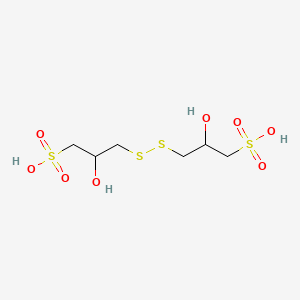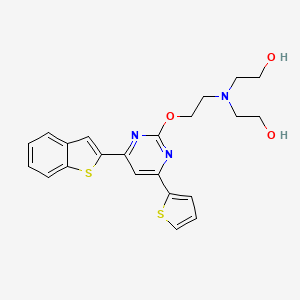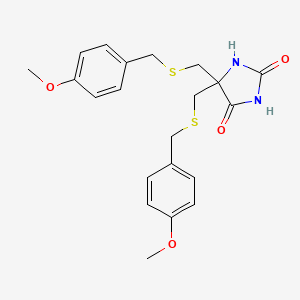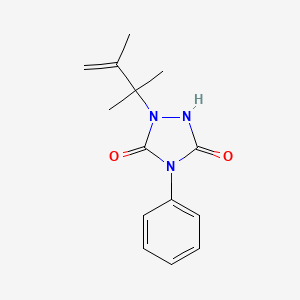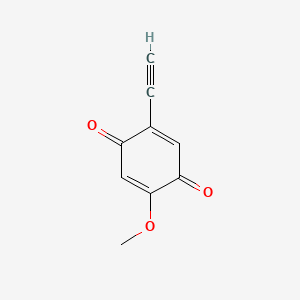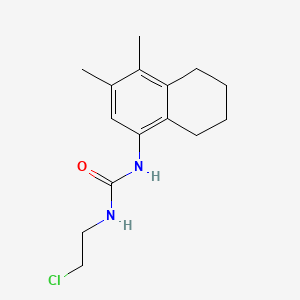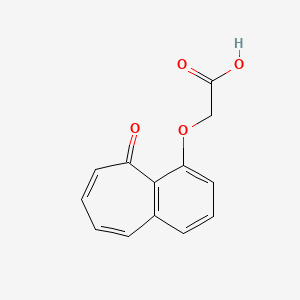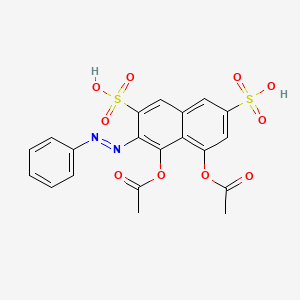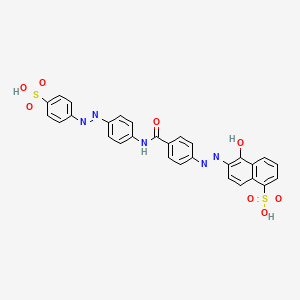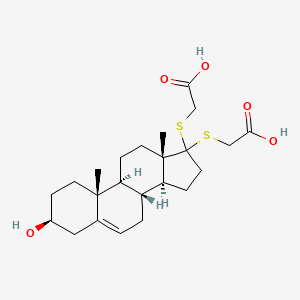
3beta-Hydroxyandrost-5-en-17-one bis(carboxymethyl)mercaptole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3beta-Hydroxyandrost-5-en-17-one bis(carboxymethyl)mercaptole is a complex steroid derivative This compound is characterized by the presence of a hydroxyl group at the 3-beta position, a double bond between the 5th and 6th carbon atoms, and a ketone group at the 17th position Additionally, it contains bis(carboxymethyl)mercaptole groups, which add to its unique chemical structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3beta-Hydroxyandrost-5-en-17-one bis(carboxymethyl)mercaptole typically involves multiple steps. The starting material is often a simpler steroid, such as dehydroepiandrosterone (DHEA). The synthetic route includes:
Hydroxylation: Introduction of a hydroxyl group at the 3-beta position.
Formation of the Double Bond: Introduction of a double bond between the 5th and 6th carbon atoms.
Ketone Formation: Oxidation to form a ketone group at the 17th position.
Addition of Bis(carboxymethyl)mercaptole Groups:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization.
化学反応の分析
Types of Reactions
3beta-Hydroxyandrost-5-en-17-one bis(carboxymethyl)mercaptole undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-beta position can be oxidized to form a ketone.
Reduction: The ketone group at the 17th position can be reduced to form a hydroxyl group.
Substitution: The bis(carboxymethyl)mercaptole groups can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Various nucleophiles can be used, depending on the desired substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group at the 3-beta position results in a ketone, while reduction of the ketone at the 17th position yields a hydroxyl group.
科学的研究の応用
3beta-Hydroxyandrost-5-en-17-one bis(carboxymethyl)mercaptole has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex steroid derivatives.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of specialized chemicals and materials.
作用機序
The mechanism of action of 3beta-Hydroxyandrost-5-en-17-one bis(carboxymethyl)mercaptole involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups play a crucial role in its biological activity, potentially interacting with enzymes and receptors. The bis(carboxymethyl)mercaptole groups may enhance its solubility and bioavailability, facilitating its effects on cellular processes.
類似化合物との比較
Similar Compounds
3beta-Hydroxyandrost-5-en-17-one: Lacks the bis(carboxymethyl)mercaptole groups, making it less soluble and bioavailable.
Dehydroepiandrosterone (DHEA): A simpler steroid precursor used in the synthesis of more complex derivatives.
Androstenedione: Another steroid precursor with different functional groups and biological activity.
Uniqueness
3beta-Hydroxyandrost-5-en-17-one bis(carboxymethyl)mercaptole is unique due to the presence of bis(carboxymethyl)mercaptole groups, which enhance its solubility and bioavailability. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
17990-63-5 |
|---|---|
分子式 |
C23H34O5S2 |
分子量 |
454.6 g/mol |
IUPAC名 |
2-[[(3S,8R,9S,10R,13S,14S)-17-(carboxymethylsulfanyl)-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]sulfanyl]acetic acid |
InChI |
InChI=1S/C23H34O5S2/c1-21-8-5-15(24)11-14(21)3-4-16-17(21)6-9-22(2)18(16)7-10-23(22,29-12-19(25)26)30-13-20(27)28/h3,15-18,24H,4-13H2,1-2H3,(H,25,26)(H,27,28)/t15-,16+,17-,18-,21-,22-/m0/s1 |
InChIキー |
BPKFRRUYPHJVMX-ASOAYHERSA-N |
異性体SMILES |
C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4(SCC(=O)O)SCC(=O)O)C)O |
正規SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3CCC4(SCC(=O)O)SCC(=O)O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




